Ravoxertinib

説明

ラボックスエルチニブは、細胞外シグナル調節キナーゼ1および2(ERK1/2)を標的とする低分子阻害剤です。 これは、癌細胞でしばしば調節不全になるERK経路を阻害することにより、さまざまな癌の治療における可能性について主に研究されています .

準備方法

合成経路と反応条件: ラボックスエルチニブは、重要な中間体の形成とその後のカップリングを含む多段階プロセスによって合成できます。 合成には通常、ピラゾール、ピリミジン、およびさまざまなハロゲン化化合物などの試薬を使用します。 反応条件には、通常、ジメチルスルホキシド(DMSO)などの有機溶媒と触媒を使用して反応を促進することが含まれます .

工業生産方法: ラボックスエルチニブの工業生産には、実験室規模の合成方法をスケールアップすることが含まれます。 これには、高収率と純度を確保するために反応条件を最適化することが含まれます。 このプロセスには、工業規格を満たすために、連続フロー反応器と高度な精製技術が使用される場合があります .

化学反応の分析

反応の種類: ラボックスエルチニブは、次のものを含むいくつかの種類の化学反応を受けます。

酸化: 酸素の付加または水素の除去が含まれます。

還元: 水素の付加または酸素の除去が含まれます。

置換: 1つの官能基を別の官能基と交換することを含みます。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を酸性または塩基性条件下で使用します。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用します。

置換: さまざまな条件下でハロゲン化化合物と求核試薬を使用します。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、置換反応はさまざまな置換ピラゾールまたはピリミジン誘導体を生成する可能性があります .

4. 科学研究への応用

ラボックスエルチニブは、幅広い科学研究への応用があります。

化学: ERKシグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: 細胞シグナル伝達とアポトーシスへの影響について調査されています。

医学: ERK経路が調節不全になっている癌に対する潜在的な治療薬として探求されています。

科学的研究の応用

Ravoxertinib has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the ERK signaling pathway.

Biology: Investigated for its effects on cell signaling and apoptosis.

Medicine: Explored as a potential therapeutic agent for cancers with dysregulated ERK pathways.

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.

作用機序

ラボックスエルチニブは、RAS/RAF/MEK/ERKシグナル伝達経路の重要な構成要素であるERK1/2を選択的に阻害することにより効果を発揮します。 この経路は、細胞の増殖、分化、および生存に不可欠です。 ERK1/2を阻害することにより、ラボックスエルチニブはシグナル伝達カスケードを破壊し、癌細胞の細胞増殖の減少とアポトーシスの増加につながります .

類似化合物との比較

ラボックスエルチニブは、SCH772984、LY3214996、ユリクセルチニブ、VX-11eなどの他のERK阻害剤と比較されます。 これらの化合物はすべてERK1/2を標的としていますが、ラボックスエルチニブは、その選択性と効力において独特です。 これは、特にRAS/RAF/MEK/ERK経路の変異を伴う癌において、前臨床研究で有望な結果を示しています .

類似化合物:

- SCH772984

- LY3214996

- ユリクセルチニブ

- VX-11e

ラボックスエルチニブは、ERK1/2を阻害する際の高い選択性と有効性により、癌研究と治療において貴重な化合物となっています .

生物活性

Ravoxertinib, also known as GDC-0994, is an orally bioavailable small molecule that selectively inhibits extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of cancers driven by mutations in the RAS/RAF/MEK/ERK signaling pathway. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical findings, and relevant case studies.

This compound targets ERK1/2, which are critical components of the MAPK signaling cascade. The inhibition of ERK1/2 is significant because these kinases are often aberrantly activated in various cancers due to upstream mutations in RAS or RAF. By inhibiting ERK1/2, this compound aims to disrupt the signaling pathways that promote cancer cell proliferation and survival.

Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity against KRAS and BRAF mutant cancer models. In vivo experiments indicated that daily oral dosing resulted in significant tumor regression in various models, suggesting its potential as a monotherapy or in combination with other agents .

Table 1: Summary of Preclinical Efficacy

| Model Type | Mutation Type | Tumor Response |

|---|---|---|

| KRAS-mutant | KRAS G12D | Significant tumor regression |

| BRAF-mutant | BRAF V600E | Significant tumor regression |

| Combination Studies | MEK inhibitors | Synergistic effects observed |

Clinical Trials

This compound has been evaluated in several clinical trials, primarily focusing on patients with advanced solid tumors. Notable studies include:

- Phase I Dose-Escalation Study (NCT01875705) : This trial assessed the safety and pharmacokinetics of this compound in patients with locally advanced or metastatic solid tumors. The results indicated a manageable safety profile with encouraging preliminary efficacy .

- Combination Study with Cobimetinib (NCT02457793) : This study investigated the safety and tolerability of this compound in conjunction with the MEK inhibitor cobimetinib. Early results suggested enhanced clinical benefits when both drugs were administered together .

Table 2: Overview of Clinical Trials

| Trial ID | Phase | Focus | Status |

|---|---|---|---|

| NCT01875705 | Phase I | Advanced Solid Tumors | Completed |

| NCT02457793 | Phase I | Combination Therapy | Completed |

Case Studies

Several case studies have documented the effects of this compound on specific patient populations:

- Case Study 1 : A patient with KRAS G12D mutation experienced a partial response to this compound after failing standard therapies. The treatment resulted in a significant reduction in tumor size, supporting its role as a viable option for resistant cases .

- Case Study 2 : In a cohort of patients treated with this compound combined with cobimetinib, a higher rate of disease control was observed compared to historical controls receiving single-agent therapies. This suggests potential for improved outcomes through combination strategies .

Safety Profile

The safety profile of this compound has been characterized by manageable adverse effects, primarily consisting of mild to moderate toxicity such as fatigue and gastrointestinal disturbances. No severe adverse events leading to treatment discontinuation were reported in early trials, indicating a favorable tolerability profile .

特性

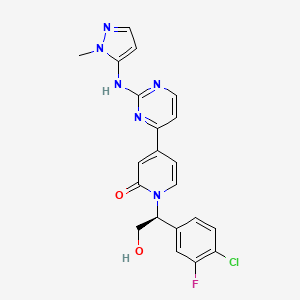

IUPAC Name |

1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUOCXOYPYGSKL-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453848-26-4 | |

| Record name | Ravoxertinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453848264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ravoxertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RAVOXERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6AXV96CRH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。